molecular formula C14H8F3NO3S B6313316 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone CAS No. 1357626-63-1

3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone

Cat. No.: B6313316
CAS No.: 1357626-63-1
M. Wt: 327.28 g/mol
InChI Key: RUGPRGZIRUBPDF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is an organic compound characterized by the presence of a trifluoromethyl group, an isocyanate group, and a diphenyl sulfone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is unique due to the combination of its trifluoromethyl, isocyanate, and diphenyl sulfone groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGPRGZIRUBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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